molecular formula C₁₇H₂₉NO₁₄ B1147632 3-Sialyl-D-glucose (α/β mixture) CAS No. 35259-22-4

3-Sialyl-D-glucose (α/β mixture)

Cat. No.: B1147632
CAS No.: 35259-22-4
M. Wt: 471.41
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sialyl-D-glucose (α/β mixture) typically involves the glycosylation of glucose with sialic acid derivatives. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the glycosylation process. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired α and β anomers .

Industrial Production Methods

Industrial production of 3-Sialyl-D-glucose (α/β mixture) involves large-scale glycosylation reactions using optimized reaction conditions to maximize yield and purity. The process includes the purification of the product through techniques such as chromatography to separate the α and β anomers and obtain a high-purity mixture .

Chemical Reactions Analysis

Types of Reactions

3-Sialyl-D-glucose (α/β mixture) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Sialyl-D-glucose (α/β mixture) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Sialyl-D-glucose (α/β mixture) involves its interaction with specific molecular targets and pathways. The sialylated structure allows it to bind to sialic acid-binding receptors on cell surfaces, influencing cell signaling and interactions. This binding can modulate various biological processes, including immune responses and cell adhesion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Sialyl-D-glucose (α/β mixture) is unique due to its specific glycosylation pattern and the presence of both α and β anomers. This mixture provides a broader range of interactions and applications compared to other sialylated sugars, making it a valuable tool in biochemical and proteomics research .

Properties

CAS No.

35259-22-4

Molecular Formula

C₁₇H₂₉NO₁₄

Molecular Weight

471.41

Synonyms

3-O-(N-Acetyl-α-neuraminosyl)-D-glucose;  O-α-N-Acetyl-D-neuraminosyl-(2 → 3)-D-glucose

Origin of Product

United States

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